molecular formula C18H14Cl2N2O B353384 1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone CAS No. 334498-06-5

1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Cat. No.: B353384
CAS No.: 334498-06-5
M. Wt: 345.2g/mol
InChI Key: SMDFLYZYLDQAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidine ring substituted with dichlorophenyl, dimethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone typically involves the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinones with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antiviral, anticancer, and antimicrobial properties. It is being investigated as a potential drug candidate for various diseases.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a molecular probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
  • 2,4-Dichlorophenoxyacetic acid
  • 1-(2,4-Dichlorophenyl)-3-(4-morpholin-4-yl)phenylprop-2-en-1-one

Uniqueness: 1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone stands out due to its unique combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

334498-06-5

Molecular Formula

C18H14Cl2N2O

Molecular Weight

345.2g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one

InChI

InChI=1S/C18H14Cl2N2O/c1-11-17(13-6-4-3-5-7-13)18(23)21-12(2)22(11)16-9-8-14(19)10-15(16)20/h3-10H,1-2H3

InChI Key

SMDFLYZYLDQAPS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.